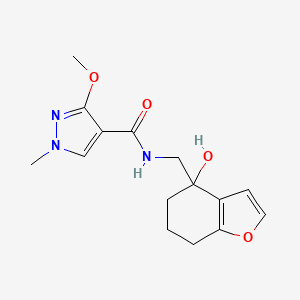![molecular formula C16H26N6OS B2443866 3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946210-26-0](/img/structure/B2443866.png)
3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a highly specialized compound. Its complex molecular structure suggests it likely has applications in specific fields such as pharmacology, due to the presence of functional groups that are common in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound likely involves multiple steps. Generally, the process would include the preparation of intermediate compounds, followed by their sequential assembly.
Industrial Production Methods: : Industrial production would emphasize yield and purity. Advanced techniques such as flow chemistry or automated synthesizers could be used for large-scale production.
Chemical Reactions Analysis
Types of Reactions: : This compound could undergo various reactions, such as oxidation, reduction, and substitution. For instance, the methylthio group might undergo oxidation to form a sulfoxide or sulfone.
Common Reagents and Conditions: : Reagents like oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) could be used to modify this compound.
Major Products: : Oxidation of the methylthio group would yield sulfoxide or sulfone derivatives. Substitution reactions at the amine or pyrazole rings could yield a variety of functionalized compounds.
Scientific Research Applications
Chemistry: : The compound’s intricate structure makes it a potential candidate for the synthesis of novel materials or catalysts.
Biology: : Its biological activity might be explored in studies involving cell signaling or enzyme inhibition, given the pyrazolo[3,4-d]pyrimidin-1-yl moiety often appears in kinase inhibitors.
Medicine: : As a potential drug candidate, it could be tested for various therapeutic activities, including anti-cancer or anti-inflammatory properties.
Industry: : Its role in the development of new polymers or advanced materials could be significant, especially if it exhibits unique electronic or mechanical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-1-yl group could inhibit certain kinases, disrupting cellular signaling pathways.
Comparison with Similar Compounds
Comparison: : Compared to other compounds with similar structures, this one may offer unique advantages in terms of stability, solubility, or specificity.
Similar Compounds: : Compounds like 2-amino-6-(methylthio)-4-(propylamino)pyrimidine or 3-methyl-N-(2-ethyl)butanamide might be considered for comparison. Each would differ subtly in their functional groups or overall bioactivity, highlighting the uniqueness of 3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide.
Properties
IUPAC Name |
3-methyl-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6OS/c1-5-6-18-14-12-10-19-22(15(12)21-16(20-14)24-4)8-7-17-13(23)9-11(2)3/h10-11H,5-9H2,1-4H3,(H,17,23)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQOFKWIROLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
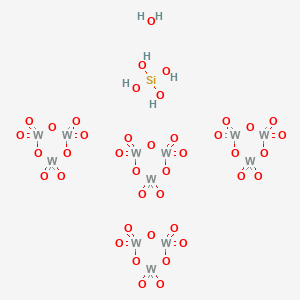
![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)

![2-[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2443787.png)
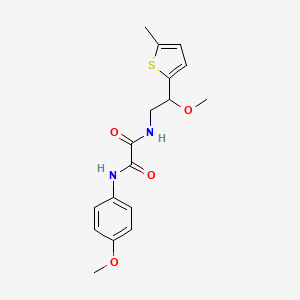
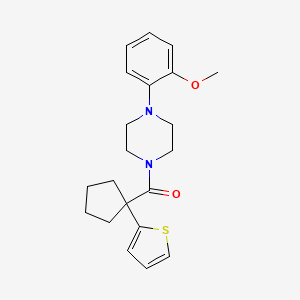
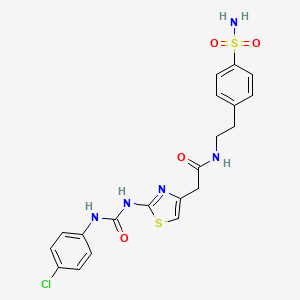
![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)
![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)
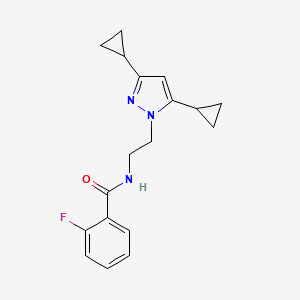
![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)
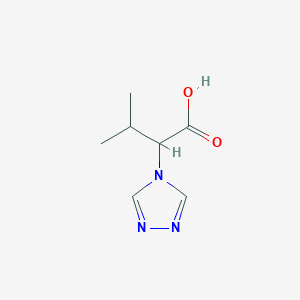
![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)
